Silica

Description

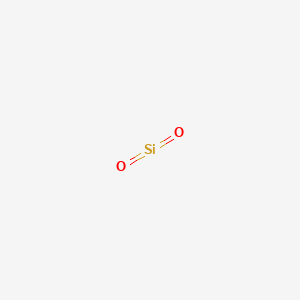

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

understanding the surface chemistry of amorphous silica

An In-Depth Technical Guide to the Surface Chemistry of Amorphous Silica for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amorphous this compound (SiO₂) is a cornerstone material in pharmaceutical development, chromatography, and advanced materials science, primarily due to its tunable surface chemistry, high surface area, and biocompatibility. The reactivity and interaction of this compound with its environment are governed by the population and accessibility of surface silanol groups (Si-OH). A comprehensive understanding of this surface chemistry is therefore not merely academic; it is a prerequisite for the rational design of drug delivery systems, the optimization of separation media, and the engineering of novel biomaterials.

This guide provides a deep dive into the fundamental principles of amorphous this compound's surface, moving from the foundational structure of silanol groups to the dynamics of surface modification and the critical techniques for characterization. We will explore the causality behind experimental choices, presenting not just protocols but the strategic thinking a senior scientist applies to interrogate and engineer the this compound surface. The methodologies described are designed to be self-validating, ensuring that researchers can confidently interpret their results and make informed decisions in their development pipelines. All claims and protocols are grounded in authoritative scientific literature, providing a robust and reliable resource.

The Native Amorphous this compound Surface: A World of Silanols

The surface of amorphous this compound is not an inert landscape. It is a dynamic interface populated by hydroxyl groups, known as silanols, which are formed during the condensation polymerization of silicic acid.[1][2] These groups are the primary determinants of this compound's surface properties, including its hydrophilicity, acidity, and capacity for further functionalization.[3][4]

Classification of Surface Silanols

The spatial arrangement and hydration state of the this compound surface give rise to several distinct types of silanol groups, each with unique reactivity.[3][5] Understanding this heterogeneity is the first step in controlling surface interactions.

-

Isolated Silanols (Q³): These are single ≡SiOH groups separated from their neighbors, preventing hydrogen bonding between them. They are often considered more acidic and are primary sites for chemical reactions.[6][7]

-

Geminal Silanols (Q²): These consist of two hydroxyl groups attached to the same silicon atom, forming a =Si(OH)₂ structure. While less common, their presence can influence the local surface polarity and reactivity.[3][8]

-

Vicinal (or H-bonded) Silanols: These are isolated silanols that are close enough to form hydrogen bonds with one another. This interaction reduces their acidity and reactivity compared to free isolated silanols.[1][5]

In addition to surface silanols, amorphous this compound can contain internal silanols , which are trapped within the bulk of the particle and are generally inaccessible to reactants unless the particle has very fine ultramicropores.[3][9]

Caption: Types of silanol groups on the amorphous this compound surface.

Surface Hydroxylation and the Zhuravlev Model

The density of silanol groups is not static; it is highly dependent on the thermal history of the material. The Zhuravlev model provides a robust framework for understanding the processes of dehydration, dehydroxylation, and rehydroxylation.[3][10]

-

Dehydration (up to ~180-200°C): This process involves the removal of physisorbed water molecules that are hydrogen-bonded to the surface silanols.[3]

-

Dehydroxylation (>200°C): As the temperature increases, adjacent vicinal silanols condense to form siloxane bridges (Si-O-Si) and release a water molecule. This process is largely irreversible and renders the surface increasingly hydrophobic.[11]

-

Rehydroxylation: The restoration of the hydroxyl layer can be achieved by exposing a dehydroxylated surface to water or water vapor, though restoring the surface to its maximum hydroxylation state can be a slow process.[3]

A fully hydroxylated amorphous this compound surface is considered to have a constant number of silanol groups per unit area. This value, known as the Kiselev-Zhuravlev constant, is approximately 4.6 to 4.9 OH groups per square nanometer (nm²) .[3][10] This constant is a critical parameter for calculating surface coverage during functionalization.

Caption: Reversible dehydroxylation and rehydroxylation of the this compound surface.

Surface Modification: Tailoring this compound for Advanced Applications

For applications in drug delivery and chromatography, the native this compound surface is rarely used without modification. Surface functionalization allows for precise control over properties like hydrophobicity, charge, and biological interaction.[12][13][14] The most common strategy involves reacting the surface silanols with organosilanes.

The Silanization Workflow

Silanization creates a covalent bond between the this compound surface and an organic functional group via a silicon-oxygen bridge. The choice of organosilane (e.g., an alkoxysilane like (3-Aminopropyl)triethoxysilane or a chlorosilane) dictates the final surface functionality.

Caption: General workflow for the surface functionalization of amorphous this compound.

Expert Insight: The success of silanization hinges on the scrupulous exclusion of water from the reaction solvent (e.g., toluene or ethanol). Trace amounts of water will cause the organosilane to self-polymerize in solution rather than reacting with the surface, leading to inconsistent surface coverage and particle aggregation. Pre-drying the this compound substrate under vacuum at 120-150°C is a critical, non-negotiable step to remove physisorbed water, ensuring that the organosilane reacts preferentially with the surface silanols.

A Guide to Surface Characterization

No modification is complete without rigorous characterization. Selecting the appropriate analytical technique depends on the specific question being asked. This section details key methodologies, their underlying principles, and step-by-step protocols.

Quantifying Silanol Group Density

Determining the number of reactive sites is fundamental. Several methods exist, each with distinct advantages.

| Technique | Principle | Key Advantages & Considerations |

| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. The mass loss between ~200°C and 1000°C is attributed to the condensation of silanols.[11] | Relatively simple and accessible. Requires a known surface area (from BET) to calculate density. Assumes all mass loss in the range is from silanols. |

| Deuterium (D₂) Exchange | Silanol protons (-OH) are exchanged with deuterium from D₂O. The amount of exchange is quantified by mass spectrometry, IR spectroscopy, or ¹H NMR.[11][15] | Highly specific to exchangeable protons. Differentiates accessible surface silanols from inaccessible internal ones.[9] Requires specialized equipment. |

| Chemical Titration | Reaction with a specific reagent, such as a Grignard reagent (e.g., CH₃MgI), which reacts with active protons to produce a quantifiable gas (methane).[16] | Provides a direct chemical measure of reactive sites. The reaction must be stoichiometric and specific. Highly sensitive to atmospheric moisture. |

| Spectroscopic Probes | Adsorption of a probe molecule like pyridine, which hydrogen-bonds to silanols, causing a measurable shift in its vibrational spectrum (FTIR or Raman).[17] | Can distinguish between different types of silanols (e.g., isolated vs. H-bonded) based on the magnitude of the spectral shift. Requires careful calibration. |

Protocol: Silanol Density Quantification via Thermogravimetric Analysis (TGA)

This protocol provides a reliable method for estimating silanol density, a critical parameter for validating surface activation and calculating stoichiometric requirements for functionalization.

1. Materials & Equipment:

-

Amorphous this compound sample (pre-dried if stored in ambient conditions).

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Inert gas (Nitrogen or Argon) of high purity.

-

Sample pans (platinum or ceramic).

-

Data from a prior Brunauer-Emmett-Teller (BET) analysis providing the specific surface area (SSA) in m²/g.[18]

2. Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the amorphous this compound sample into a tared TGA pan.

-

Initial Dehydration: Place the pan in the TGA furnace. Heat the sample from ambient temperature to 200°C at a rate of 10°C/min under a steady flow of inert gas (e.g., 50 mL/min). Hold the temperature at 200°C for 60 minutes.

-

Causality Check: This step removes physically adsorbed water without initiating significant dehydroxylation, establishing a stable baseline weight (W₂₀₀) corresponding to the dehydrated, fully hydroxylated surface.[3]

-

-

Dehydroxylation Ramp: From 200°C, heat the sample to 1000°C at a rate of 10°C/min.

-

Final Weighing: Record the final stable weight of the sample at 1000°C (W₁₀₀₀). This weight corresponds to the fully dehydroxylated SiO₂.

-

Data Analysis:

-

Calculate the total weight loss due to dehydroxylation: ΔW = W₂₀₀ - W₁₀₀₀

-

This weight loss corresponds to the mass of water evolved from the condensation of two silanol groups (2 Si-OH → Si-O-Si + H₂O).

-

Calculate the moles of water lost: moles H₂O = ΔW / M_H₂O (where M_H₂O ≈ 18.015 g/mol )

-

Calculate the moles of silanol groups (moles_OH), noting the 2:1 stoichiometry: moles_OH = 2 * moles H₂O

-

Calculate the number of silanol groups per gram of this compound: N_OH/g = (moles_OH * N_A) / W₁₀₀₀ (where N_A is Avogadro's number, ~6.022 x 10²³ mol⁻¹)

-

Calculate the surface density of silanol groups (α_OH) in OH/nm²: α_OH = (N_OH/g) / (SSA * 10¹⁸ nm²/m²)

-

Spectroscopic and Microscopic Characterization

Beyond quantification, a suite of techniques is required to confirm the chemical nature and physical morphology of the modified surface.

Caption: A logic map for selecting the appropriate surface characterization technique.

-

Fourier Transform Infrared (FTIR) Spectroscopy: An indispensable tool for qualitative analysis. The disappearance of the silanol peak (~3745 cm⁻¹) and the appearance of new peaks corresponding to the grafted functional group (e.g., C-H stretches ~2900 cm⁻¹) provide direct evidence of successful surface modification.[19][20]

-

Solid-State ²⁹Si NMR Spectroscopy: This powerful technique provides detailed information about the silicon bonding environment. It can distinguish between the different native this compound structures (Q², Q³, Q⁴) and the new structures formed after reaction with an organosilane (T-sites), confirming covalent attachment and providing insight into the degree of cross-linking of the grafted layer.[21]

-

Brunauer-Emmett-Teller (BET) Analysis: This technique measures the physical adsorption of nitrogen gas at 77 K to determine the specific surface area and pore size distribution of the material.[19][22] A decrease in surface area and pore volume after functionalization is a strong secondary indicator that the modification has occurred within the pores and on the surface.

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and aggregation state of the this compound particles.[23][24] They can confirm that the modification process did not induce undesirable morphological changes.

Conclusion: From Fundamentals to Functional Design

The surface chemistry of amorphous this compound is a rich and complex field, but one that is governed by understandable and controllable principles. By mastering the concepts of silanol populations, the dynamics of hydroxylation, and the methodologies of functionalization and characterization, researchers can move beyond using this compound as a passive scaffold. Instead, it becomes an actively engineered component, precisely tailored to enhance drug stability, control release kinetics, and optimize therapeutic efficacy. The self-validating protocols and analytical strategies outlined in this guide provide the foundational tools necessary to harness the full potential of this versatile material in next-generation pharmaceutical and scientific applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The Nature of Silanol Groups on the Surfaces of this compound, Modified this compound and Some this compound Based Materials | Scientific.Net [scientific.net]

- 3. psec.uchicago.edu [psec.uchicago.edu]

- 4. store.astm.org [store.astm.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.stanford.edu [web.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Surface chemical heterogeneity modulates this compound surface hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Surface Modification of this compound Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics - Analyst (RSC Publishing) [pubs.rsc.org]

- 16. [Determination of silanol group content on the surface of fumed this compound by chemical reaction-headspace gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. smithers.com [smithers.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. The Synthesis and Spectroscopic Characterization of Structural Changes in Hydrophobic this compound Aerogels upon Encapsulation of the LCC ICCG Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. kb.osu.edu [kb.osu.edu]

- 23. Preparation and Characterization of this compound Nanoparticles and of this compound-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

fundamental properties of colloidal silica for industrial applications

An In-Depth Technical Guide to the Fundamental Properties of Colloidal Silica for Industrial Applications

Authored by: A Senior Application Scientist

Abstract

Colloidal this compound, a stable dispersion of amorphous, non-porous, spherical this compound (SiO₂) nanoparticles in a liquid medium, is a cornerstone material in a multitude of industrial processes.[1][2] Its remarkable versatility stems from a unique combination of physical and chemical properties that can be precisely tailored to meet the demands of highly specific applications.[3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental properties of colloidal this compound. We will explore the synthesis methodologies that dictate its core characteristics, delve into the critical parameters of particle size, surface chemistry, and stability, and examine its rheological behavior. By connecting these fundamental properties to their functional roles in key industrial applications, this guide aims to equip the reader with the knowledge to effectively select, characterize, and implement colloidal this compound in their own research and development endeavors.

Introduction: The Nature of Colloidal this compound

Colloidal this compound consists of nano-scale this compound particles, typically ranging from 5 to 100 nanometers in diameter, suspended in a liquid, most commonly water.[2] These are not to be confused with fumed this compound, which is produced via a gas-phase process; colloidal this compound is synthesized through a liquid-phase process, allowing for a high degree of control over its properties.[5] The surface of these this compound particles is covered with siloxane bonds (≡Si–O–Si≡) and a high density of silanol groups (≡Si–OH).[1] This abundance of surface hydroxyl groups renders the particles highly hydrophilic and capable of forming extensive hydrogen bonds, a key feature driving their utility as binders and surface modifiers.[1][6]

The industrial significance of colloidal this compound has evolved substantially since its initial applications in the 1940s.[7] Today, its applications are diverse, ranging from binders in investment casting and catalysts to polishing agents in the chemical mechanical planarization (CMP) of semiconductor wafers, and as functional additives in paints, coatings, and even pharmaceuticals.[8][9][10][11] This widespread use is a direct consequence of the ability to manipulate its core properties during synthesis and subsequent modification.

Synthesis and Control of Fundamental Properties

The synthesis method is the primary determinant of the final properties of the colloidal this compound. While several methods exist, including precipitation and microemulsion techniques, the most common industrial production starts from a sodium silicate solution.[5][12]

A typical industrial process involves passing a dilute sodium silicate solution through a cation exchange resin. This process removes sodium ions and produces active silicic acid.[5] The subsequent controlled polymerization and growth of these silicic acid monomers lead to the formation of discrete, spherical this compound nanoparticles. By carefully managing reaction conditions such as temperature, pH, and the concentration of reactants, manufacturers can precisely control the final particle size and its distribution.[13] For instance, increasing the reaction temperature can lead to faster nucleation kinetics, resulting in the formation of more nuclei and ultimately smaller, more uniform particles.[13]

The ability to produce monodisperse (uniformly sized) colloidal this compound is critical for many high-tech applications, such as CMP, where a narrow particle size distribution is essential for achieving a smooth, defect-free polished surface.[8][14]

Diagram: Colloidal this compound Synthesis Workflow

The following diagram illustrates the generalized workflow for producing colloidal this compound from sodium silicate.

Caption: Generalized workflow for industrial synthesis of colloidal this compound.

Core Physicochemical Properties

The performance of colloidal this compound in any application is a direct function of its fundamental properties. The most critical of these are particle size and distribution, surface chemistry and charge, dispersion stability, and rheology.

Particle Size and Distribution

The particle size of colloidal this compound is a paramount property influencing its behavior.[3] Smaller particles offer a larger total surface area for a given concentration, which enhances reactivity, adsorption capacity, and binding strength.[3] Conversely, larger particles can be more effective as surface modifiers to increase friction.[6]

| Property Influenced | Effect of Smaller Particle Size (e.g., 5-15 nm) | Effect of Larger Particle Size (e.g., 20-60 nm) | Key Applications |

| Binding Strength | Excellent binder due to high surface area and reactivity.[15] | Moderate binder. | Catalysts, Coatings, Refractories.[15][16] |

| Surface Modification | Less effective for increasing surface roughness. | Highly efficient for increasing coefficient of friction.[6][15] | Anti-slip coatings, Paper manufacturing.[6][15] |

| Reactivity | High reactivity due to large surface area.[3] | Lower reactivity. | Catalyst synthesis (source of pure this compound).[16] |

| Viscosity | Can lead to higher viscosity at the same solids content. | Lower viscosity at the same solids content. | High-solids coatings, Rheology control.[7] |

| Polishing (CMP) | Finer polish, but potentially lower removal rate. | Higher material removal rate, but risk of scratching.[17] | Semiconductor wafer polishing.[8][17] |

Experimental Protocol: Particle Size Analysis via Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a colloidal dispersion.[18]

Objective: To determine the mean particle size and polydispersity index (PDI) of an aqueous colloidal this compound dispersion.

Methodology:

-

Sample Preparation: Dilute the colloidal this compound sample with ultrapure, deionized water to a suitable concentration (typically 0.01-0.1% wt.). The goal is to achieve a clear, slightly turbid solution to avoid multiple scattering effects.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or contaminants.

-

Instrument Setup:

-

Place the cuvette into the DLS instrument (e.g., a Malvern Zetasizer).[19]

-

Allow the sample to equilibrate to the instrument's temperature (typically 25°C) for at least 2 minutes.

-

-

Measurement:

-

Set the instrument parameters, including the dispersant (water) viscosity and refractive index.

-

Perform at least three consecutive measurements to ensure reproducibility.

-

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the autocorrelation function. From this, the diffusion coefficient is determined, and the Stokes-Einstein equation is used to calculate the hydrodynamic diameter. The PDI provides a measure of the width of the particle size distribution.

Self-Validation: Consistent results across multiple measurements (low standard deviation) and a low PDI (typically < 0.1 for monodisperse samples) validate the quality of the sample preparation and the measurement itself.[19]

Surface Chemistry and Modification

The surface of colloidal this compound is rich in silanol groups (Si-OH), which are hydrophilic and reactive.[1][20] The density and reactivity of these groups are central to colloidal this compound's function as a binder. When dried, these silanol groups can undergo a condensation reaction to form stable siloxane (Si-O-Si) bonds, effectively binding particles to each other and to various substrates.[16]

However, this inherent hydrophilicity can be a limitation in non-aqueous systems or where agglomeration is a concern.[20] Therefore, surface modification is a critical aspect of tailoring colloidal this compound for specific applications.

-

Physical Modification: Surfactants or polymers can be adsorbed onto the this compound surface to alter its properties and improve dispersion stability.[20]

-

Chemical Modification: The surface silanol groups can be reacted with various chemical agents, most commonly organosilanes (e.g., silane coupling agents). This allows for the introduction of different functional groups (e.g., amine, epoxy, vinyl) or hydrophobic alkyl chains, fundamentally changing the surface character from hydrophilic to hydrophobic or organophilic.[20][21] For example, treating the surface with amine-containing molecules can reverse the surface charge from negative to positive.[22][23]

Stability of Colloidal Dispersions

The stability of a colloidal dispersion refers to its ability to resist particle aggregation and settling.[3] For colloidal this compound, stability is primarily governed by electrostatic repulsion between the particles.

The silanol groups on the this compound surface are weakly acidic. In aqueous media, they can deprotonate to form negatively charged silanate groups (SiO⁻). This typically occurs at pH values above 2-3. Most standard grades of colloidal this compound are stabilized at an alkaline pH (typically 8-10.5), where the high negative surface charge ensures strong electrostatic repulsion between particles, preventing them from aggregating.[6]

This electrostatic stabilization mechanism is described by the formation of an electrical double layer around each particle.

Diagram: Electrostatic Stabilization Mechanism

This diagram illustrates the electrical double layer responsible for the stability of colloidal this compound particles.

Caption: The electrical double layer provides electrostatic repulsion.

A key parameter for quantifying this stability is the Zeta Potential . It represents the electrical potential at the "slipping plane" of a colloidal particle and is a direct indicator of the magnitude of the repulsive forces between particles.[24] A highly negative zeta potential (typically more negative than -30 mV) indicates good electrostatic stability, meaning the particles will repel each other strongly and resist aggregation.[24] Conversely, as the zeta potential approaches zero (at the isoelectric point), the repulsive forces diminish, and the colloid becomes unstable, leading to aggregation or gelation.

Experimental Protocol: Zeta Potential Measurement

Objective: To measure the zeta potential of a colloidal this compound dispersion to assess its stability.

Methodology:

-

Sample Preparation: Prepare a diluted sample of colloidal this compound as described in the DLS protocol. The pH of the dispersant should be controlled and recorded, as zeta potential is highly pH-dependent.[22]

-

Instrument Setup:

-

Use an instrument capable of electrophoretic light scattering (ELS), often combined with a DLS system (e.g., Malvern Zetasizer).[19]

-

Inject the sample into a specialized measurement cell containing electrodes.

-

-

Measurement:

-

An electric field is applied across the sample. The charged particles will migrate towards the oppositely charged electrode at a velocity proportional to their zeta potential.

-

The instrument measures this electrophoretic mobility using a laser Doppler technique.

-

-

Data Analysis: The Henry equation is used by the software to calculate the zeta potential from the measured electrophoretic mobility.

Self-Validation: The measurement should be repeated multiple times. A stable reading with low variance indicates a reliable result. Correlating the measured zeta potential with the observed physical stability (e.g., lack of settling) of the sample provides further validation.

Rheological Properties

Rheology is the study of the flow of matter. The rheological properties of colloidal this compound dispersions are critical for applications involving coating, spraying, or pumping.[25] Unmodified colloidal this compound dispersions typically exhibit near-Newtonian behavior at low concentrations. However, as the concentration of this compound increases, interparticle interactions become more significant, and the dispersion can exhibit non-Newtonian behavior, such as shear thinning.[7]

Shear thinning is a phenomenon where the viscosity of the fluid decreases as the rate of shear stress increases.[7] This is a highly desirable property in coatings: the coating has a high viscosity at rest (preventing sagging and settling of pigments) but flows easily during application (e.g., brushing or spraying).[7][26] Colloidal this compound is often used as a rheology modifier to impart these properties.[7]

The viscosity and rheological behavior are influenced by:

-

This compound Concentration: Higher concentrations lead to increased viscosity and more pronounced non-Newtonian behavior.[7][25]

-

Particle Size: Smaller particles can create a more extensive network, leading to higher viscosity.

-

pH and Ionic Strength: Changes in pH and salt concentration affect the electrical double layer, which in turn alters interparticle forces and viscosity.

Industrial Applications: Linking Properties to Performance

The utility of colloidal this compound lies in the direct relationship between its fundamental properties and its performance in industrial applications.

Paints and Coatings

Colloidal this compound is a multifunctional additive in water-based coatings and paints.[2][26][27]

-

Property: High surface area and silanol group reactivity.

-

Property: Controlled particle size.

-

Property: Rheology modification.

-

Function: Provides precise control over viscosity, ensuring uniform film thickness and preventing pigments from settling.[26]

-

Catalysis

In the field of catalysis, colloidal this compound serves two primary roles.[10][16]

-

Property: High purity and uniform particle size.

-

Property: Excellent binding capabilities.

Chemical Mechanical Planarization (CMP)

CMP is a critical process in semiconductor manufacturing for achieving wafer planarization.[8][17][29]

-

Property: Tightly controlled particle size and distribution.

-

Property: Surface chemistry and reactivity.

-

Function: The CMP process is not purely mechanical. The slurry's chemical components (often alkaline) react with the wafer surface to form a softer, oxidized layer, which is then easily removed by the this compound nanoparticles.[30]

-

Safety and Handling

While colloidal this compound is generally considered safe, proper handling procedures are necessary.[31]

-

Personal Protective Equipment (PPE): Aqueous colloidal this compound is not classified as harmful but can have a drying effect on the skin and is considered a mild irritant.[31][32] Therefore, protective gloves and safety glasses should always be worn.[31][33]

-

Storage: Colloidal this compound is sensitive to freezing. If the dispersion freezes, the ice crystals can disrupt the electrical double layer, causing irreversible aggregation of the this compound particles.[34] Therefore, it should be stored at temperatures between 5-35°C and protected from direct sunlight.[31][32]

-

Spills: Spilled colloidal this compound can create a very slippery surface. Spills should be contained and cleaned up promptly to prevent slip hazards.[32]

Conclusion

The industrial utility of colloidal this compound is a direct outcome of its highly tunable, fundamental properties. Through controlled synthesis, the particle size, distribution, and surface chemistry can be precisely engineered. These characteristics, in turn, govern the stability and rheological behavior of the dispersion. For the research and development professional, a thorough understanding of these core principles is essential for innovation. By leveraging the relationship between these properties and their functional roles, scientists can select or design the optimal colloidal this compound product to enhance performance, improve process efficiency, and create novel materials and formulations across a vast spectrum of industries.

References

- 1. Colloidal this compound for Coatings | Maha Asia [maha.asia]

- 2. wellthis compound.com [wellthis compound.com]

- 3. Colloidal this compound: Essential Ingredient Across Industries [adventthis compound.com]

- 4. atamankimya.com [atamankimya.com]

- 5. researchgate.net [researchgate.net]

- 6. chempoint.com [chempoint.com]

- 7. Colloidal this compound-Based Rheology Modifiers: Quantifying Shear Thinning Effects [eureka.patsnap.com]

- 8. [PDF] CHEMICAL MECHANICAL POLISHING BY COLLOIDAL this compound SLURRY | Semantic Scholar [semanticscholar.org]

- 9. routledge.com [routledge.com]

- 10. nbinno.com [nbinno.com]

- 11. Effect of colloidal this compound on rheological properties of common pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and performance of colloidal this compound nano-abrasives with controllable size for chemical mechanical planarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chempoint.com [chempoint.com]

- 16. chempoint.com [chempoint.com]

- 17. ijera.com [ijera.com]

- 18. horiba.com [horiba.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. colloid.alfa-chemistry.com [colloid.alfa-chemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Surface treatment of this compound nanoparticles for stable and charge-controlled colloidal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Measuring Zeta Potential of Colloidal this compound for Optimal Stability [eureka.patsnap.com]

- 25. Frontiers | Applying colloidal this compound suspensions injection and sequential gelation to block vertical water flow in well annulus: laboratory testing on rheology, gelation, and injection [frontiersin.org]

- 26. Enhance Coatings with Colloidal this compound [adventthis compound.com]

- 27. chempoint.com [chempoint.com]

- 28. ecolab.com [ecolab.com]

- 29. eng.usf.edu [eng.usf.edu]

- 30. The Use of Colloidal this compound in Surface Preparation - Kemet [kemet.co.uk]

- 31. nouryon.com [nouryon.com]

- 32. redox.com [redox.com]

- 33. laddresearch.com [laddresearch.com]

- 34. smslabs.com [smslabs.com]

The Sphere of Potential: A Technical Guide to Innovating with Hollow Silica in Research

Foreword: Beyond the Beaker—A New Paradigm for Hollow Silica

For decades, the hollow this compound sphere (HSS) has been a reliable workhorse in materials science—a lightweight filler, a simple encapsulant. But to view it as such is to see only the shell and not the vast, programmable space within. This guide is written for the researcher, the innovator, and the drug developer who seeks to move beyond established applications and unlock the true potential of these versatile nanostructures. We will not merely list protocols; we will delve into the causality of experimental choices, empowering you to not just replicate, but to innovate. This document is designed as a foundational text and a practical lab companion, grounding every novel concept in the bedrock of scientific integrity and validated methodology.

Section 1: The Genesis of a Nanoreactor—Synthesis and Structural Control

The utility of a hollow this compound sphere is intrinsically linked to its morphology. The diameter of the cavity, the thickness of the shell, and the porosity of that shell are not mere physical attributes; they are the primary determinants of the sphere's function, dictating everything from drug loading capacity to catalytic efficiency. The most robust and widely adopted synthesis strategy is the template-assisted method, a multi-step process that offers unparalleled control over these critical parameters.

The Blueprint: Polystyrene (PS) Template Synthesis

The foundation of a high-quality HSS is a monodisperse polymeric core. Surfactant-free emulsion polymerization is a preferred method for producing uniform polystyrene (PS) spheres, as it minimizes surface contaminants that could interfere with subsequent this compound coating. The causality here is straightforward: a uniform population of templates will invariably lead to a uniform population of hollow spheres, ensuring reproducibility in downstream applications.

Experimental Protocol: Surfactant-Free Emulsion Polymerization of Polystyrene Spheres [1][2]

-

Reactor Setup: Assemble a four-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen gas inlet, and a temperature controller. A consistent and smooth stirring rate (e.g., 350-400 rpm) is critical to prevent aggregation and ensure uniform heat distribution.[1][2]

-

Deoxygenation: Add 1700 mL of deionized water to the flask. Heat to 70°C while stirring and bubbling with nitrogen gas for at least 30 minutes. This step is crucial as oxygen can inhibit the free-radical polymerization process.

-

Monomer Addition: Purify styrene monomer (200 mL) by passing it through a column of activated alumina to remove inhibitors. Add the purified styrene to the heated water and allow the temperature to re-stabilize at 70°C.

-

Initiation: Dissolve 0.663 g of potassium persulfate (KPS) initiator in 100 mL of deionized water and heat it to 70°C. Add the initiator solution to the reaction flask. The solution will turn milky white, indicating the onset of polymerization.[2]

-

Polymerization: Maintain the reaction at 70°C with continuous stirring for a minimum of 6-8 hours. The reaction is typically complete when the temperature, which may rise slightly during polymerization, returns to 70°C.[1]

-

Purification: Cool the resulting polystyrene latex suspension to room temperature. Purify the spheres by repeated cycles of centrifugation and redispersion in deionized water and ethanol to remove unreacted monomer and initiator.

Self-Validation Checkpoint: The success of this stage is validated by characterizing the PS spheres using Scanning Electron Microscopy (SEM). The spheres should be spherical and highly monodisperse (uniform in size). Dynamic Light Scattering (DLS) can provide a quantitative measure of the particle size distribution.

Building the Walls: The Stöber Method for this compound Shell Deposition

The Stöber method is a sol-gel process involving the hydrolysis and condensation of an alkoxide precursor, typically tetraethyl orthosilicate (TEOS), in an alcohol/water mixture with ammonia as a catalyst.[3][4] The key to a uniform, complete shell is controlling the electrostatic interaction between the template surface and the nascent this compound particles.

Workflow: From Polystyrene Core to Core-Shell Nanoparticle

References

The Cornerstone of Separation Science: A Technical Guide to Silica as a Stationary Phase in Chromatography

For researchers, scientists, and drug development professionals, chromatography is an indispensable tool for the purification and analysis of complex mixtures. At the heart of many of these separations lies a remarkably versatile material: silica gel. This guide provides an in-depth exploration of the fundamental principles of this compound as a stationary phase, moving beyond a simple recitation of facts to explain the causality behind its widespread use and the critical factors that govern its performance.

The Physicochemical Architecture of Chromatographic this compound: More Than Just Sand

While derived from silicon dioxide (SiO₂), the this compound gel used in chromatography is a synthetic, amorphous, and highly porous material, a world away from common sand.[1] Its utility as a stationary phase is intimately linked to its physical properties, which are carefully controlled during manufacturing to ensure consistent performance.[2]

Key Physical Characteristics and Their Chromatographic Impact

| Characteristic | Description | Impact on Chromatography |

| Particle Shape | Can be irregular or spherical. | Spherical particles lead to more uniform column packing, resulting in higher efficiency, sharper peaks, and better resolution. Irregular particles are often used in less demanding applications like flash chromatography.[2] |